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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)piperazine

Cat. No.: B1286014

A detailed guide to the *H and 3C NMR spectral characteristics of 1-(5-Bromopyridin-2-
yl)piperazine, offering a comparative analysis with 1-(Pyridin-2-yl)piperazine and 1-(4-
Bromophenyl)piperazine. This guide provides researchers, scientists, and drug development
professionals with key spectral data, standardized experimental protocols, and a logical
workflow for structural elucidation.

This guide presents a comprehensive analysis of the *H and *3C Nuclear Magnetic Resonance
(NMR) spectra of 1-(5-Bromopyridin-2-yl)piperazine. For a thorough understanding of
structure-activity relationships and the influence of aromatic systems and substituents on
chemical shifts, a direct comparison is made with two key analogues: 1-(Pyridin-2-
yl)piperazine, which lacks the bromine substituent, and 1-(4-Bromophenyl)piperazine, where
the pyridine ring is replaced by a brominated phenyl ring. All spectral data is presented in
standardized tables for clear comparison.

Data Presentation: *H and **C NMR Chemical Shifts

The following tables summarize the *H and 3C NMR chemical shifts (d) in parts per million
(ppm) for 1-(5-Bromopyridin-2-yl)piperazine and its selected analogues. The data for 1-(5-
Bromopyridin-2-yl)piperazine is predicted data, as experimental data is not readily available
in published literature. Data for the comparator compounds is derived from experimental
sources.

Table 1: *H NMR Chemical Shift Data (ppm)
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Compound

Pyridine/Phenyl

Piperazine Protons
(N-CHz2) - Proximal

Piperazine Protons
(N-CHz2) - Distal to

Protons . .
to Ring Ring
1-(5-Bromopyridin-2- H-3: ~6.55 (d), H-4:
yl)piperazine ~7.55 (dd), H-6: ~8.15  ~3.50 (1) ~3.00 (1)
(Predicted) (d)
o H-3: 6.64 (d), H-4:
1-(Pyridin-2-
) ] 7.48 (t), H-5: 6.60 (1), 3.48 (1) 3.02 ()

yl)piperazine[1][2]

H-6: 8.18 (d)
1-(4-

) ~ H-2/H-6": 6.82 (d), H-

Bromophenyl)piperazi 3.16 (m) 2.96 (m)

ne[3]

3'/H-5" 7.35 (d)

Solvent: CDCIs for 1-(Pyridin-2-yl)piperazine, DMSO-de for 1-(4-Bromophenyl)piperazine

derivative. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of

doublets.

Table 2: 13C NMR Chemical Shift Data (ppm)

Pyridine/Phenyl

Piperazine Carbons

Piperazine Carbons

Compound (N-CHz2) - Proximal (N-CHz2) - Distal to
Carbons . .
to Ring Ring
o C-2: ~158.5, C-3:
1-(5-Bromopyridin-2-
. _ ~108.0, C-4: ~140.5,
yl)piperazine ~45.0 ~45.5
_ C-5: ~115.0, C-6:
(Predicted)
~148.0
C-2:159.4, C-3:
1-(Pyridin-2-
o ine{21[4] 107.1, C-4: 137.6,C- 454 45.9
iperazine
YUPIP 5:113.2, C-6: 148.1
1-(4- C-1"150.7, C-2'/C-6"
Bromophenyl)piperazi  117.7, C-3'/C-5" 50.1 48.5
ne[3] 131.9, C-4" 110.6
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra10652k/c4ra10652k1.pdf
https://www.mdpi.com/1422-8599/2023/1/M1548
https://www.rsc.org/suppdata/ra/c4/c4ra10652k/c4ra10652k1.pdf
https://www.rsc.org/suppdata/d4/qo/d4qo00415a/d4qo00415a1.pdf
https://www.mdpi.com/1422-8599/2023/1/M1548
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Solvent: CDCIs for 1-(Pyridin-2-yl)piperazine, DMSO-ds for 1-(4-Bromophenyl)piperazine
derivative.

Experimental Protocols

A standardized protocol for acquiring high-quality *H and 3C NMR spectra is crucial for
accurate and reproducible results.

1. Sample Preparation

o Sample Quantity: For *H NMR, dissolve 5-25 mg of the sample. For 13C NMR, a more
concentrated sample of 50-100 mg is recommended.

e Solvent: Select a suitable deuterated solvent (e.g., Chloroform-d (CDCls), Dimethyl
sulfoxide-de (DMSO-ds)) that completely dissolves the sample. The typical volume is 0.6-0.7
mL.

¢ Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (6 = 0.00 ppm) in organic solvents.[5]

 Filtration: To remove any particulate matter that can degrade spectral quality, filter the
solution through a pipette containing a small plug of glass wool or cotton directly into a clean,
dry 5 mm NMR tube.

2. NMR Data Acquisition

¢ Instrumentation: Spectra can be recorded on a standard NMR spectrometer, for example, a
Bruker 300 MHz or 400 MHz Avance spectrometer.[1]

e 1H NMR Parameters:
o Pulse Program: A standard single-pulse experiment (e.g., zg30).
o Spectral Width: 12-16 ppm.
o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.
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o Number of Scans: 8-16 scans for samples of moderate concentration.

e 13C NMR Parameters:

o Pulse Program: A standard proton-decoupled, single-pulse experiment (e.g., zgpg30).

o

Spectral Width: 0-220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to several thousand scans may be necessary, depending on the

[e]

sample's concentration.
3. Data Processing
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the
residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).[5]

 Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the NMR analysis process, from initial
sample handling to final spectral interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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yl)piperazine and Structural Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286014#1h-nmr-and-13c-nmr-analysis-of-1-5-
bromopyridin-2-yl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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